(1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
(1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic amino acid derivative. This compound is notable for its unique structure, which includes a bicyclo[2.2.1]heptane ring system. The presence of both an amino group and a carboxylic acid group makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the Diels-Alder reaction, followed by functional group transformations to introduce the amino and carboxylic acid groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency. The purification process often involves crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions often require specific solvents and temperatures to optimize the reaction yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes, affecting their activity. The carboxylic acid group can participate in ionic interactions, influencing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1S,2S,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but lacks the double bond.
(1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
Uniqueness
The presence of both an amino group and a carboxylic acid group in (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid makes it unique compared to its analogs. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions, enhancing its versatility in research and industrial applications.
Properties
Molecular Formula |
C8H11NO2 |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
(1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h1-2,4-7H,3,9H2,(H,10,11)/t4-,5+,6+,7+/m1/s1 |
InChI Key |
FCYFJGGJCJDCPB-BWBBJGPYSA-N |
Isomeric SMILES |
C1[C@H]2C=C[C@@H]1[C@@H]([C@H]2C(=O)O)N |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)O)N |
Origin of Product |
United States |
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